
(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of (3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Its anticancer properties may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions in biological systems. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial. One direction is to further investigate its potential applications as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential use in combination with other compounds for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine its toxicity and potential side effects in vivo.
Conclusion:
In conclusion, (3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in scientific research.
Synthesis Methods
The synthesis of (3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial has been achieved using various methods. One of the commonly used methods involves the reaction of 3,5-diphenyl-1,3,4-thiadiazol-2(3H)-amine with phenacyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with thioacetic acid to obtain (3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial.
Scientific Research Applications
(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial has potential applications in various scientific fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
Molecular Formula |
C22H16N2S2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2E)-2-(3,5-diphenyl-1,3,4-thiadiazol-2-ylidene)-2-phenylethanethial |
InChI |
InChI=1S/C22H16N2S2/c25-16-20(17-10-4-1-5-11-17)22-24(19-14-8-3-9-15-19)23-21(26-22)18-12-6-2-7-13-18/h1-16H/b22-20- |
InChI Key |
BILOQJOOPQIZLU-XDOYNYLZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(/C(=C(\C=S)/C3=CC=CC=C3)/S2)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=C(C=S)C3=CC=CC=C3)S2)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C(C=S)C3=CC=CC=C3)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



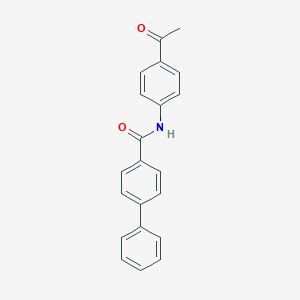
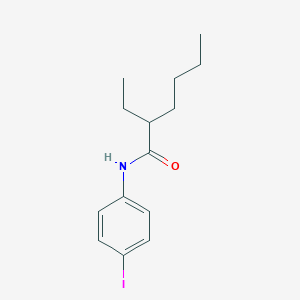

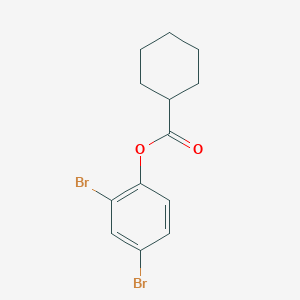
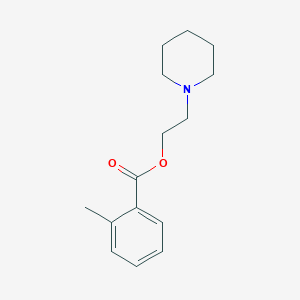
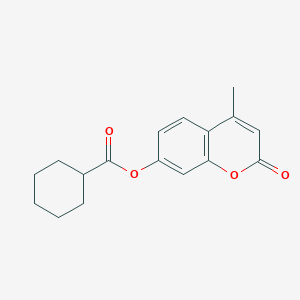
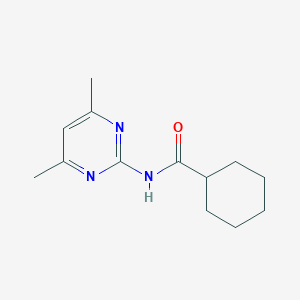
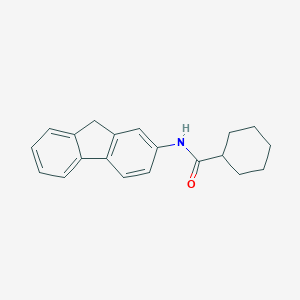

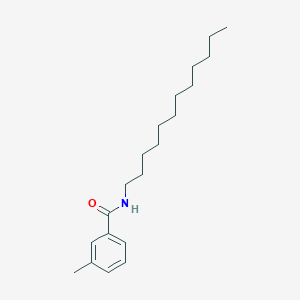
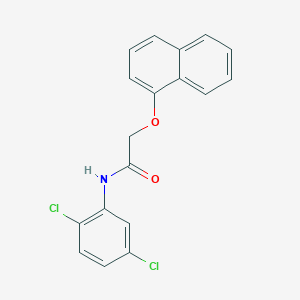
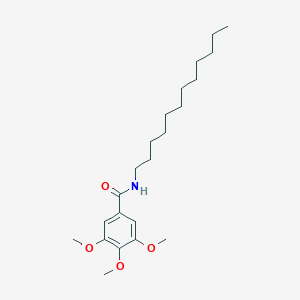
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)